molecular formula C11H13ClN2O3 B8739059 4-(2-Chloro-5-methyl-4-nitrophenyl)-morpholine

4-(2-Chloro-5-methyl-4-nitrophenyl)-morpholine

Cat. No. B8739059
M. Wt: 256.68 g/mol
InChI Key: SAZYWVFFTOKVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-5-methyl-4-nitrophenyl)-morpholine is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chloro-5-methyl-4-nitrophenyl)-morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloro-5-methyl-4-nitrophenyl)-morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Chloro-5-methyl-4-nitrophenyl)-morpholine

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

4-(2-chloro-5-methyl-4-nitrophenyl)morpholine

InChI

InChI=1S/C11H13ClN2O3/c1-8-6-11(13-2-4-17-5-3-13)9(12)7-10(8)14(15)16/h6-7H,2-5H2,1H3

InChI Key

SAZYWVFFTOKVRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Dichloro-4-methyl-5-nitrobenzene (R.J. De Lang, et al. Tetrahedron (1998), 54(12), 2953-2966.) (1 g; 4.8 mmol), morpholine (1 ml) and 1,2-diethoxyethane (1 ml) were heated in a microwave oven at 160° C. for 2 h. The reaction mixture was poured on water/2N HCl 10/1 (50 ml) and extracted with TBME three times. The combined organic phases were dried over Na2SO4, evaporated and recrystallised from hot TBME to yield the title compound as yellow crystals (670 mg; 54%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
water
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
54%

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